2-Amino-N,N-dimethylpropanamide-d6 2-Amino-N,N-dimethylpropanamide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211129
InChI:
SMILES:
Molecular Formula: C₅H₆D₆N₂O
Molecular Weight: 122.2

2-Amino-N,N-dimethylpropanamide-d6

CAS No.:

Cat. No.: VC0211129

Molecular Formula: C₅H₆D₆N₂O

Molecular Weight: 122.2

* For research use only. Not for human or veterinary use.

2-Amino-N,N-dimethylpropanamide-d6 -

Specification

Molecular Formula C₅H₆D₆N₂O
Molecular Weight 122.2

Introduction

Synthesis of 2-Amino-N,N-dimethylpropanamide-d6

General Synthetic Approach

The synthesis of deuterium-labeled compounds like 2-Amino-N,N-dimethylpropanamide-d6 typically involves hydrogen-deuterium exchange reactions or the use of deuterated precursors. In this case, the process entails replacing hydrogen atoms in the precursor molecule with deuterium through controlled chemical reactions .

Hydrogen-Deuterium Exchange

Hydrogen-deuterium exchange reactions are commonly employed for introducing deuterium into organic molecules. These reactions utilize deuterated solvents such as heavy water (D2O\text{D}_2\text{O}) or deuterated reagents under specific conditions:

  • Catalysts: Platinum or palladium catalysts are often used to facilitate the exchange process.

  • Reaction Conditions: Elevated temperatures and pressures enhance the rate of isotopic substitution.

For example, the precursor compound N,N-dimethylpropanamide can undergo hydrogen-deuterium exchange in heavy water to yield the desired product with high isotopic purity .

Purification and Characterization

After synthesis, the product is purified using techniques such as:

  • Distillation: To remove unreacted precursors and by-products.

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures high purity.

Characterization methods include:

  • NMR Spectroscopy: To confirm the incorporation of deuterium atoms.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution.

  • Infrared (IR) Spectroscopy: To identify functional groups and assess isotopic shifts .

Physical and Chemical Properties

Molecular Properties

The key molecular properties of 2-Amino-N,N-dimethylpropanamide-d6 are summarized in Table 1.

PropertyValueNotes
Molecular FormulaC5H6D6N2O\text{C}_5\text{H}_6\text{D}_6\text{N}_2\text{O}Incorporates six deuterium atoms
Molecular Weight122.20 g/molHigher than non-deuterated analog
Functional GroupsAmine (NH2-NH_2), Amide (CONH-CONH-)Key reactive sites
Melting PointNot reportedRequires further experimental data
SolubilitySoluble in polar solventsFacilitates use in aqueous systems

Stability

The presence of deuterium enhances the thermal and chemical stability of the compound:

  • Thermal Stability: Deuterated compounds generally exhibit higher decomposition temperatures.

  • Chemical Stability: The C-D bond resists cleavage under acidic or basic conditions compared to C-H bonds .

Spectroscopic Characteristics

The spectroscopic properties of 2-Amino-N,N-dimethylpropanamide-d6 are distinct due to isotopic shifts caused by deuterium substitution:

  • NMR Spectroscopy: Deuterium substitution alters chemical shifts, providing clear differentiation from non-deuterated compounds.

  • IR Spectroscopy: The vibrational frequencies associated with C-D bonds are lower than those for C-H bonds, enabling easy identification .

Applications

Analytical Chemistry

In analytical chemistry, 2-Amino-N,N-dimethylpropanamide-d6 serves as a reference standard for mass spectrometry and NMR spectroscopy:

  • Mass Spectrometry: Its isotopic labeling improves signal-to-noise ratios, aiding in the quantification of complex mixtures.

  • NMR Spectroscopy: Deuterium labeling eliminates background signals from hydrogen-containing solvents, enhancing spectral clarity .

Proteomics

Proteomics involves studying protein structures and functions using advanced analytical techniques:

  • Metabolic Pathway Analysis: The compound acts as a tracer for monitoring enzyme-catalyzed reactions.

  • Drug Interaction Studies: It helps elucidate how drugs interact with proteins at a molecular level .

Pharmacokinetics

In pharmacokinetics, this compound is used to study drug metabolism:

  • Absorption, Distribution, Metabolism, Excretion (ADME) Studies: Deuterium labeling enables precise tracking of drug molecules within biological systems.

  • Enzyme Mechanism Elucidation: It provides insights into enzyme-substrate interactions .

Research Implications

Drug Development

The ability to trace metabolic pathways using deuterated compounds has significant implications for drug discovery:

  • Target Identification: Identifying enzymes or receptors involved in disease pathways.

  • Therapeutic Optimization: Designing drugs with improved efficacy and reduced side effects .

Environmental Analysis

Deuterated compounds like 2-Amino-N,N-dimethylpropanamide-d6 can be employed in environmental studies to track pollutant degradation or bioremediation processes.

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